molecular formula C15H14FNO4S B2567111 N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine CAS No. 357212-95-4

N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine

Cat. No.: B2567111
CAS No.: 357212-95-4
M. Wt: 323.34
InChI Key: WEICORXIQAHXPF-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine is a synthetic N-arylsulfonyl glycine derivative intended for research and development applications. Compounds within this chemical class are frequently employed as versatile intermediates or precursors in organic synthesis and medicinal chemistry. The structure incorporates both a 4-fluorophenylsulfonyl group and a 4-methylphenyl (p-tolyl) group, which may influence its physicochemical properties and reactivity. Similar N-sulfonyl glycines are known to serve as key starting materials for the preparation of more complex molecules, including potential protease inhibitors or other pharmacologically active compounds . Researchers value these structures for their potential as molecular scaffolds in constructing compound libraries for high-throughput screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-11-2-6-13(7-3-11)17(10-15(18)19)22(20,21)14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEICORXIQAHXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylaniline in the presence of a base, followed by the addition of glycine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfinyl or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfone, sulfinyl, and various substituted sulfonamide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine serves as a versatile building block in the synthesis of more complex organic molecules. Its sulfonyl group facilitates various chemical reactions, including oxidation and nucleophilic substitution, allowing for the creation of diverse derivatives .

Biology

  • Antimicrobial and Anti-inflammatory Properties : Research indicates that this compound may exhibit antimicrobial and anti-inflammatory activities. Studies have shown that sulfonamide derivatives can inhibit bacterial growth and modulate inflammatory pathways, making them potential candidates for therapeutic applications .

Medicine

  • Therapeutic Agent Exploration : Ongoing research is investigating the potential of this compound as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets suggests it could play a role in drug development for conditions such as infections or inflammatory diseases .

Industry

  • Development of Specialty Chemicals : In industrial applications, this compound is utilized in creating specialty chemicals and materials with tailored properties. Its unique structure allows for modifications that enhance performance in specific applications .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Metal Complexes

Research on the compound's application in coordination chemistry revealed its utility in synthesizing metal complexes for catalysis. The sulfonamide functionality enhances coordination with metal ions, leading to novel catalytic systems that improve reaction efficiencies .

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Rings

The target compound’s 4-fluorophenylsulfonyl and 4-methylphenyl groups distinguish it from analogs. Key comparisons include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N-[(4-Fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine R1 = 4-F, R2 = 4-CH3 Not explicitly stated ~335–345 (estimated) Hypothesized enzyme inhibition -
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine R1 = 2,3-Cl2, R2 = 4-CH3 C15H13Cl2NO4S ~366.25 Discontinued (stability issues?)
N-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine R1 = 4-Cl, R2 = 3,4-(OCH3)2 C15H15ClNO6S ~372.80 Supplier-listed for lab use
N~2~-(4-Bromophenyl)-N-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide R1 = 4-Br, R2 = 4-F/4-CH3 C21H18BrFN2O3S 477.35 Higher mass due to bromine
Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate Esterified (methyl), R1 = 3-Cl-4-F C15H13ClFNO4S ~365.79 Enhanced lipophilicity (ester)

Key Observations :

  • Electron-Withdrawing vs.
  • Bromine Substitution : The bromophenyl analog (477.35 g/mol) shows increased molecular weight and steric bulk, which may hinder membrane permeability .
  • Ester Derivatives : Methyl esters (e.g., ) enhance lipophilicity, favoring absorption but requiring hydrolysis for activation.

Physicochemical Properties

  • Solubility : Glycine derivatives with polar groups (e.g., methoxy in ) exhibit higher aqueous solubility, whereas halogenated or methylated variants (e.g., ) are more lipophilic.
  • Stability : Dichlorophenyl derivatives (e.g., ) were discontinued, suggesting susceptibility to degradation or toxicity. Fluorine’s stability and bioisosteric properties make it preferable in drug design.

Biological Activity

N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine, also known by its CAS number 333456-97-6, is a synthetic compound that belongs to the class of sulfonyl glycine derivatives. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and its implications in various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14FNO4S, with a molecular weight of 309.31 g/mol. The compound features a sulfonyl group attached to a glycine moiety, which is critical for its biological activity.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. The mechanism typically includes binding to the active site of enzymes, thereby preventing substrate access and inhibiting enzymatic activity. This action can influence various biochemical pathways, particularly those related to neurotransmission and metabolic processes.

Biological Activity and Applications

Research has indicated that this compound may exhibit several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit glycine transporters, which play a crucial role in regulating synaptic glycine levels in the central nervous system (CNS). Inhibition of these transporters can enhance glycine availability at NMDA receptors, potentially improving synaptic transmission and neuroprotection .
  • Neuropharmacological Effects : Studies have shown that compounds similar to this compound can modulate NMDA receptor activity, which is vital for synaptic plasticity and memory formation. Enhanced activity at these receptors may lead to improved cognitive functions and neuroprotective effects against excitotoxicity .
  • Therapeutic Potential : Given its mechanism of action, this compound may have therapeutic implications in treating neurological disorders such as schizophrenia and depression, where glycinergic signaling is disrupted. It could also be beneficial in conditions characterized by excitotoxic neuronal damage .

Comparative Analysis with Related Compounds

A comparison with other sulfonyl glycine derivatives reveals that variations in substituents significantly affect biological activity:

Compound NameSubstituent VariationsBiological Activity
N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycineChlorine instead of FluorineModerate GlyT1 inhibition
N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycineBromine instead of FluorineLower efficacy than fluorinated variant
N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycineMethoxy group additionAltered receptor binding affinity

The presence of the fluorine atom in this compound enhances its electronic properties, potentially increasing its binding affinity for target enzymes compared to other derivatives .

Case Studies

Several studies have explored the effects of similar compounds on cognitive functions and neuroprotection:

  • Study on GlyT1 Inhibition : A study demonstrated that selective GlyT1 inhibitors could enhance synaptic glycine levels, leading to improved long-term potentiation in hippocampal neurons. This suggests a potential role for this compound in cognitive enhancement therapies .
  • Neuroprotective Effects : Research indicated that modulation of NMDA receptor activity through glycinergic pathways could protect neurons from excitotoxicity, highlighting the therapeutic potential of this compound in neurodegenerative diseases .

Q & A

Q. What evidence supports its role in modulating oxidative stress pathways?

  • Methodological Answer : In vitro studies on analogous sulfonamide glycines (e.g., Nrf2 activation in ) suggest:
  • Mechanism : Competitive inhibition of Keap1, promoting Nrf2 nuclear translocation and upregulation of antioxidant genes (e.g., HO-1, NQO1).
  • Validation : Measure intracellular ROS levels using DCFH-DA fluorescence in HEK293T cells treated with 10–100 µM compound .

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